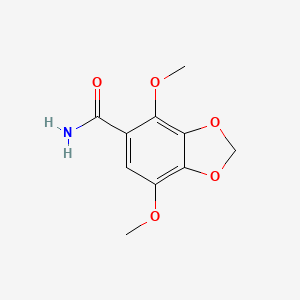

4,7-Dimethoxy-1,3-benzodioxole-5-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4,7-dimethoxy-1,3-benzodioxole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO5/c1-13-6-3-5(10(11)12)7(14-2)9-8(6)15-4-16-9/h3H,4H2,1-2H3,(H2,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZCGACDIANOMFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C(=C1)C(=O)N)OC)OCO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90587991 | |

| Record name | 4,7-Dimethoxy-2H-1,3-benzodioxole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90587991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114035-69-7 | |

| Record name | 4,7-dimethoxy-1,3-benzodioxole-5-carboxamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=752394 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,7-Dimethoxy-2H-1,3-benzodioxole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90587991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4,7 Dimethoxy 1,3 Benzodioxole 5 Carboxamide and Analogues

Established Synthetic Pathways for Benzodioxole Carboxamide Derivatives

The formation of the carboxamide functional group on a benzodioxole scaffold is typically achieved through the coupling of a benzodioxole carboxylic acid with an appropriate amine. This transformation is one of the most fundamental and widely used reactions in medicinal chemistry. growingscience.com Several proficient and reliable methods have been developed for this purpose.

A prevalent strategy involves the activation of the carboxylic acid to facilitate nucleophilic attack by an amine. This can be accomplished using a variety of coupling reagents. lookchemmall.com For instance, the synthesis of benzodioxole carboxamide derivatives can be carried out by dissolving the corresponding carboxylic acid in a solvent like dichloromethane, followed by the addition of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and an acylation catalyst like 4-dimethylaminopyridine (B28879) (DMAP). nih.gov The amine component is then added to this activated mixture to form the desired amide. nih.gov This process is typically conducted under an inert atmosphere to prevent side reactions. nih.gov

Another common and effective method is the conversion of the carboxylic acid into a more reactive acyl chloride. frontiersin.orgresearchgate.net This is often achieved by treating the carboxylic acid with reagents such as oxalyl chloride or thionyl chloride. frontiersin.orgvulcanchem.com The resulting acyl chloride is then reacted with the desired amine, often in the presence of a base like triethylamine (B128534) to neutralize the hydrochloric acid byproduct, to yield the final carboxamide derivative. frontiersin.org These amide condensation reactions are foundational in constructing libraries of benzodioxole derivatives for various research applications. researchgate.net

The table below summarizes common coupling reagents used in the synthesis of amide bonds from carboxylic acids.

| Coupling Reagent | Abbreviation | Typical Base | Notes |

| N,N′-Dicyclohexylcarbodiimide | DCC | - | Forms a urea (B33335) byproduct that can be challenging to remove. growingscience.com |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC / EDCI | DMAP | Water-soluble urea byproduct is easily removed by aqueous workup. growingscience.comnih.gov |

| Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium | HATU | DIPEA | Highly efficient reagent often used in peptide synthesis. growingscience.com |

| Oxalyl Chloride / Thionyl Chloride | - | Triethylamine, Pyridine | Converts carboxylic acid to a highly reactive acyl chloride intermediate. frontiersin.orgvulcanchem.com |

Precursor Chemistry and Functionalization Strategies

The synthesis of the target carboxamide is critically dependent on the availability of appropriately functionalized precursors, namely the substituted 1,3-benzodioxole (B145889) core and the key intermediate, 4,7-dimethoxy-1,3-benzodioxole-5-carbaldehyde.

The aldehyde, 4,7-dimethoxy-1,3-benzodioxole-5-carbaldehyde, serves as a pivotal intermediate in the synthesis of the target carboxamide. nih.govspectrabase.com Its synthesis often begins with a substituted benzodioxole, such as a dihydroapiol derivative (e.g., 4,7-dimethoxy-5-propyl-1,3-benzodioxole). mdpi.comresearchgate.net A formyl group (-CHO) can be introduced into the 5-position of the benzodioxole ring through a formylation reaction. This reaction can be performed using a formylating agent in the presence of a Lewis acid like tin(IV) chloride (SnCl₄), yielding the aldehyde in high yield. mdpi.com

Once the aldehyde is obtained, the next step towards the carboxamide is its oxidation to the corresponding carboxylic acid, 4,7-dimethoxy-1,3-benzodioxole-5-carboxylic acid, also known as apiolic acid. lookchem.com This oxidation is a standard transformation in organic synthesis and can be achieved using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄). vulcanchem.com

With the carboxylic acid in hand, the final step is the amidation reaction, as described in section 2.1. The 4,7-dimethoxy-1,3-benzodioxole-5-carboxylic acid is coupled with ammonia (B1221849) or an ammonia equivalent to furnish the final product, 4,7-dimethoxy-1,3-benzodioxole-5-carboxamide. This synthetic sequence is outlined below.

| Step | Starting Material | Reaction | Intermediate/Product |

| 1 | Substituted 4,7-dimethoxy-1,3-benzodioxole | Formylation (e.g., with SnCl₄) mdpi.com | 4,7-Dimethoxy-1,3-benzodioxole-5-carbaldehyde |

| 2 | 4,7-Dimethoxy-1,3-benzodioxole-5-carbaldehyde | Oxidation (e.g., with KMnO₄) vulcanchem.com | 4,7-Dimethoxy-1,3-benzodioxole-5-carboxylic acid |

| 3 | 4,7-Dimethoxy-1,3-benzodioxole-5-carboxylic acid | Amide Coupling (e.g., with EDCI) nih.gov | This compound |

The diversity of benzodioxole carboxamide analogues stems from the ability to functionalize the core 1,3-benzodioxole ring. Starting with a halogenated benzodioxole, such as (6-bromobenzo[d] frontiersin.orgmdpi.comdioxol-5-yl)methanol, opens up numerous possibilities for derivatization. researchgate.net Palladium-catalyzed cross-coupling reactions, like the Suzuki-Miyaura coupling, are powerful tools for this purpose. researchgate.net This reaction allows for the introduction of a wide variety of aryl or heteroaryl substituents by coupling the bromo-benzodioxole with different boronic acids in the presence of a palladium catalyst and a base. researchgate.net

This strategy allows for the synthesis of a library of compounds with diverse substitutions on the benzodioxole ring system. These functionalized rings can then be carried forward through formylation, oxidation, and amidation sequences to produce a wide range of carboxamide analogues. This approach is invaluable for structure-activity relationship studies in drug discovery.

Optimization of Synthetic Yields and Purity

Optimizing the synthetic route is crucial for maximizing the yield and ensuring the purity of the final compound. For the key amide-forming step, several parameters can be adjusted. growingscience.com The choice of coupling agent and base is critical; highly efficient reagents like HATU may be employed to drive the reaction to completion, while EDC is often chosen for its practical advantages, such as the easy removal of byproducts. growingscience.comnih.gov

Reaction conditions such as temperature and solvent also play a significant role. While many amide couplings proceed efficiently at room temperature, gentle heating may be required in some cases. frontiersin.org The progress of the reaction is typically monitored using techniques like Thin Layer Chromatography (TLC) to determine the point of completion. growingscience.com

Molecular and Electronic Structure Analyses of 4,7 Dimethoxy 1,3 Benzodioxole 5 Carboxamide

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in determining the molecular structure of organic compounds. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide detailed information about the connectivity of atoms, molecular weight, and the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 4,7-Dimethoxy-1,3-benzodioxole-5-carboxamide, ¹H and ¹³C NMR spectra would provide definitive information about its structure.

In the ¹H NMR spectrum, distinct signals for the aromatic proton, the methylenedioxy protons, the two methoxy (B1213986) groups, and the amide protons would be expected. The chemical shifts and coupling constants of these signals would confirm the substitution pattern on the benzodioxole ring. For instance, in the related compound 4,7-dimethoxy-1,3-benzodioxole-5-carbaldehyde, the aromatic proton appears as a singlet, indicating its isolation from other protons on the ring. spectrabase.com A similar singlet would be anticipated for the aromatic proton in the target carboxamide.

The ¹³C NMR spectrum would complement the ¹H NMR data by showing distinct resonances for each carbon atom in the molecule. The chemical shifts of the carbonyl carbon of the amide group, the carbons of the aromatic ring, the methoxy carbons, and the methylenedioxy carbon would be characteristic. For example, in a similar structure, 4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde, the carbons of the methoxy groups and the methylenedioxy group show specific chemical shifts that aid in its characterization. mdpi.comresearchgate.net

Table 1: Expected ¹H NMR Chemical Shifts for this compound

| Protons | Expected Chemical Shift (ppm) |

|---|---|

| Aromatic-H | Singlet |

| -OCH₃ (2x) | Two distinct singlets |

| -OCH₂O- | Singlet |

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Expected Chemical Shift (ppm) |

|---|---|

| C=O (Amide) | ~165-170 |

| Aromatic C-O | ~140-150 |

| Aromatic C-H | ~100-110 |

| Aromatic C-C | ~115-135 |

| -OCH₃ (2x) | ~55-65 |

Mass Spectrometry for Structural Elucidation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of its molecular formula.

The fragmentation pattern observed in the mass spectrum offers valuable structural information. Characteristic fragments for the benzodioxole moiety, the methoxy groups, and the carboxamide group would be expected. For example, the mass spectrum of the related 4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde shows a prominent molecular ion peak and specific fragmentation patterns corresponding to the loss of functional groups. mdpi.comresearchgate.net A similar detailed analysis of the fragmentation of this compound would help confirm its structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands for the N-H bonds of the amide, the C=O (amide I band) and N-H bend (amide II band) of the amide group, the C-O stretches of the methoxy and methylenedioxy groups, and the C=C stretches of the aromatic ring.

The presence of a strong absorption band around 1650 cm⁻¹ would be indicative of the amide carbonyl group. nih.gov The N-H stretching vibrations of the primary amide would appear as two bands in the region of 3400-3200 cm⁻¹. The characteristic C-O stretches for the ether linkages would be observed in the fingerprint region, typically between 1250 and 1000 cm⁻¹. Data from related benzodioxole structures confirms the positions of these characteristic bands. mdpi.comresearchgate.net

Table 3: Expected IR Absorption Frequencies for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch (Amide) | 3400-3200 (two bands) |

| C-H Stretch (Aromatic) | ~3100-3000 |

| C-H Stretch (Aliphatic) | ~3000-2850 |

| C=O Stretch (Amide I) | ~1650 |

| N-H Bend (Amide II) | ~1600 |

| C=C Stretch (Aromatic) | ~1600 and ~1475 |

Micro-Electron Diffraction (MicroED) for Three-Dimensional Structure Determination

Micro-Electron Diffraction (MicroED) is a cryo-electron microscopy technique that has emerged as a powerful method for determining the three-dimensional structure of small molecules from nanocrystals. This technique is particularly valuable when crystals suitable for X-ray crystallography cannot be grown.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in providing theoretical insights into the electronic structure and reactivity of molecules. These calculations can predict various molecular properties, including geometries, spectroscopic signatures, and orbital energies.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the energy of the LUMO is related to its electron-accepting ability.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule.

For this compound, FMO analysis would reveal the distribution of electron density and identify the most probable sites for electrophilic and nucleophilic attack. Theoretical studies on similar aromatic systems often show that the HOMO is distributed over the electron-rich aromatic ring and substituents, while the LUMO is typically located over the electron-deficient parts of the molecule. bhu.ac.inresearchgate.net Such calculations would provide a deeper understanding of the electronic properties and potential reactivity of this compound.

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 4,7-Dimethoxy-1,3-benzodioxole-5-carbaldehyde |

Charge Density Distribution Studies

Information regarding the charge density distribution studies for this compound is not available in the public domain.

Structure Activity Relationship Sar Studies of 4,7 Dimethoxy 1,3 Benzodioxole 5 Carboxamide Derivatives

Positional and Substituent Effects on Biological Activity

The placement and nature of chemical groups (substituents) on the 4,7-Dimethoxy-1,3-benzodioxole-5-carboxamide scaffold are critical determinants of biological activity. SAR studies on related benzodioxole carboxamides have systematically explored these factors.

In a study of 1,3-benzodioxole (B145889) N-carbamothioyl carboxamide derivatives as P2X receptor antagonists, the substituent on the N-phenylcarbamothioyl moiety was varied to determine its effect on inhibitory potential. nih.gov The results indicated that both the type of substituent and its position significantly influenced potency and selectivity. For example, compound 9o , featuring a 2-bromo-4-isopropylphenyl group, was identified as a highly potent and selective inhibitor of the h-P2X4R receptor. nih.gov In contrast, compound 9q , with a quinolin-8-yl group, showed the highest potency and selectivity for the h-P2X7R receptor. nih.gov This demonstrates that specific aromatic and heteroaromatic substitutions are key to achieving receptor selectivity.

Another investigation focused on N-(benzo[d] researchgate.netmdpi.com dioxol-5-yl)-2-(one-benzylthio) acetamides as potential auxin receptor agonists, revealing that substitutions on the benzylthio portion of the molecule had a pronounced effect on root growth-promoting activity. researchgate.net The presence of electron-withdrawing or electron-donating groups on the benzene (B151609) ring altered the compound's effectiveness.

Similarly, the anticancer activity of N-(methoxyphenyl)benzo[d] researchgate.netmdpi.comdioxole-5-carboxamide derivatives was found to be dependent on the methoxy (B1213986) substitutions on the phenylamide ring. najah.edu Compounds with a dimethoxy phenyl amide structure, reminiscent of the potent anticancer agent Combretastatin A-4 (CA-4), exhibited notable cytotoxic activity against various cancer cell lines. najah.edu

| Compound Reference | Substituent Group (R) on Carboxamide | Target | Biological Activity (IC₅₀) |

| 9o nih.gov | N-((2-bromo-4-isopropylphenyl)carbamothioyl) | h-P2X4R | 0.039 µM |

| 9q nih.gov | N-((quinolin-8-yl)carbamothioyl) | h-P2X7R | 0.018 µM |

| 2a najah.edu | N-(3,4-dimethoxyphenyl) | Hep3B cells | > 100 µM |

| 2b najah.edu | N-(2,5-dimethoxyphenyl) | Hep3B cells | > 100 µM |

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. jocpr.comnih.gov This approach is instrumental in drug discovery for predicting the activity of new molecules, thereby saving time and resources by prioritizing the synthesis of the most promising candidates. nih.gov

The development of a QSAR model involves several key steps:

Data Set Selection: A series of structurally related compounds with experimentally determined biological activities is compiled. mdpi.com

Descriptor Calculation: Various physicochemical, electronic, and structural properties, known as molecular descriptors, are calculated for each compound. These can include properties like lipophilicity (logP), molar refractivity, steric parameters, and electronic charges. mdpi.com

Model Generation: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical equation that links the descriptors to the biological activity. nih.gov

Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure its reliability. nih.gov

For benzodioxole derivatives, QSAR studies can elucidate which properties are most important for a specific biological effect. For example, a three-dimensional QSAR (3D-QSAR) study on antiplasmodial aminoalkyl-substituted 1-benzopyrans provided insights into the molecular fields (steric and electrostatic) that influence activity. mdpi.com Such a model could be applied to this compound derivatives to predict their activity against various targets. By analyzing the coefficients in the QSAR equation, researchers can understand whether factors like molecular size, shape, or electronic distribution enhance or diminish the desired biological response. jocpr.com This understanding guides the rational design of new derivatives with improved efficacy. mdpi.com

Conformational Analysis and Bioactive Conformations

Conformational analysis is the study of the three-dimensional shapes that a molecule can adopt and their relative energies. A molecule's specific 3D conformation when it binds to its biological target is known as its bioactive conformation. nih.gov Understanding this conformation is crucial for designing drugs that fit perfectly into the target's binding site, thereby maximizing their effect.

Various experimental and computational methods are employed to determine molecular conformation:

NMR Spectroscopy: Techniques like Rotating-frame Overhauser Effect Spectroscopy (ROESY) can provide information about the distances between atoms within a molecule in solution, helping to define its 3D shape. nih.gov

Quantum Mechanics (QM) Calculations: Methods like Density Functional Theory (DFT) can be used to calculate the energies of different possible conformations, identifying the most stable (lowest energy) ones. mdpi.com

Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a target protein. It is used to identify the likely bioactive conformation and key binding interactions, such as hydrogen bonds and pi-pi stacking. mdpi.com

In the context of 1,3-benzodioxole derivatives, in silico molecular docking studies have been used to supplement experimental findings. For instance, docking the most potent P2XR antagonists into a homology model of the h-P2X7R helped to visualize their binding mode and rationalize their observed activity. nih.gov Such analyses reveal that the molecule's ability to adopt a specific low-energy shape that is complementary to the receptor's binding pocket is essential for its function. By identifying the key structural features and spatial arrangement required for binding, conformational analysis provides a roadmap for the design of new, more effective therapeutic agents based on the this compound scaffold.

Computational Chemistry and Molecular Modeling of 4,7 Dimethoxy 1,3 Benzodioxole 5 Carboxamide

Homology Modeling of Target Receptors

No specific studies detailing the use of homology modeling to construct the three-dimensional structures of protein targets for 4,7-Dimethoxy-1,3-benzodioxole-5-carboxamide have been identified. This computational technique is employed when the experimental structure of a target protein is unavailable. It involves building a model of the target protein based on the known structure of a homologous protein. For a compound like this compound, identifying its biological targets would be the first step, followed by homology modeling if the crystal structures of these targets are not experimentally determined.

Molecular Docking Simulations for Ligand-Receptor Binding

There is a lack of published research on molecular docking simulations performed specifically with this compound. Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. These simulations are instrumental in understanding the binding affinity and mode of interaction between a ligand and its receptor, providing insights into the structural basis of its biological activity. For instance, studies on other benzodioxole derivatives have utilized docking to explore their potential as inhibitors of enzymes like cyclooxygenases. However, similar analyses for the title compound are not reported.

Molecular Dynamics Simulations for Conformational Dynamics

Information regarding molecular dynamics (MD) simulations to study the conformational dynamics of this compound or its complexes with biological targets is not available. MD simulations provide a detailed view of the dynamic behavior of molecules over time, offering insights into the stability of ligand-receptor complexes and the conformational changes that may occur upon binding. This information is valuable for a more accurate assessment of binding affinities and the mechanism of action.

Predictive Modeling of Biological Activity Profiles

While the biological activities of various benzodioxole derivatives have been explored, leading to the identification of anticancer and anti-inflammatory properties in some analogues, specific predictive modeling studies for the biological activity profile of this compound are absent from the reviewed literature. Such models, often employing quantitative structure-activity relationship (QSAR) approaches, use the chemical structure of a compound to predict its biological activity. These predictive studies would be beneficial in prioritizing this compound for further experimental testing against a range of biological targets.

Derivatization and Analogue Development Strategies for Enhanced Biological Performance

Rational Design of Novel 4,7-Dimethoxy-1,3-benzodioxole-5-carboxamide Analogues

Rational drug design is a targeted approach that leverages the understanding of a biological target's structure and mechanism to create new, more effective molecules. mdpi.com This process often involves computer-aided drug discovery (CADD) techniques to predict how a molecule will interact with its receptor, guiding the synthesis of promising candidates. mdpi.com

A notable example of rational design involving the related benzodioxole scaffold is the development of potent auxin receptor agonists. researchgate.net Researchers utilized CADD to screen for artificial chemicals that could bind to the auxin receptor TIR1 (Transport Inhibitor Response 1). researchgate.net This screening led to the design and synthesis of a series of N-(benzo[d] mdpi.comnih.govdioxol-5-yl)-2-(one-benzylthio)acetamides. Subsequent bioassays revealed that several of these rationally designed analogues exhibited significant biological activity. researchgate.net

Further molecular docking analysis confirmed that these novel compounds had a strong binding affinity with the TIR1 receptor, in some cases exceeding that of the natural ligand. researchgate.net This study highlights how computational methods can successfully guide the design of novel benzodioxole derivatives with specific and enhanced biological functions. researchgate.net

Similarly, rational design principles have been applied to develop 1,3-benzodioxole (B145889) derivatives as antagonists for other biological targets. For instance, derivatives of 1,3-benzodioxole-5-carboxylic acid were synthesized and investigated for their ability to inhibit P2X receptors, which are implicated in various pathophysiological conditions like chronic pain and inflammation. nih.gov The design of these molecules focused on creating structures that could selectively interact with specific receptor subtypes. nih.gov

Table 1: Examples of Rationally Designed Benzodioxole Analogues and their Biological Targets

| Compound Series | Biological Target | Design Strategy | Outcome |

|---|---|---|---|

| N-(benzo[d] mdpi.comnih.govdioxol-5-yl)-2-(one-benzylthio)acetamides | Auxin Receptor TIR1 | CADD and molecular docking | Identification of potent root growth promoters. researchgate.net |

Scaffold Modification and Isosteric Replacements

Scaffold modification involves altering the core structure of a molecule to explore new chemical space and improve its properties. Isosteric replacement, a key strategy in this process, involves substituting a functional group with another that has similar physical and chemical properties, aiming to enhance activity, selectivity, or metabolic stability.

The 1,3-benzodioxole framework serves as a versatile scaffold for such modifications. A study focused on developing P2X receptor antagonists demonstrated a significant scaffold modification by synthesizing a series of 1,3-benzodioxole N-carbamothioyl carboxamide derivatives from 1,3-benzodioxole-5-carboxylic acid. nih.gov This modification resulted in compounds with high potency and selectivity for the h-P2X4R and h-P2X7R subtypes. nih.gov For example, the analogue N-((2-bromo-4-isopropylphenyl)carbamothioyl)benzo[d] mdpi.comnih.govdioxole-5-carboxamide was identified as a highly potent and selective antagonist for h-P2X4R. nih.gov

In the context of anticancer research, the substitution pattern on the benzodioxole scaffold has been shown to be critical for activity. The presence of di-methoxy phenyl amide groups attached to a benzodioxole core was found to be associated with potent cytotoxicity against various cancer cell lines. najah.edu This suggests that modifications to the amide portion of the parent compound can significantly influence its biological profile.

Further research into benzodioxole derivatives as cyclooxygenase (COX) inhibitors revealed that even subtle modifications can have a profound impact. The addition of halogen atoms to benzodioxole acetate (B1210297) structures resulted in compounds with enhanced activity against the COX-2 enzyme. nih.gov This illustrates how systematic changes to the scaffold can fine-tune the molecule's interaction with its biological target.

Table 2: Impact of Scaffold Modifications on Biological Activity of Benzodioxole Derivatives

| Base Scaffold | Modification | Resulting Compound Class | Biological Activity Noted |

|---|---|---|---|

| 1,3-benzodioxole-5-carboxylic acid | Addition of N-carbamothioyl group | N-carbamothioyl carboxamides | Potent and selective P2X receptor antagonism. nih.gov |

| Benzodioxole | Addition of di-methoxy phenyl amide | Carboxamide derivatives | Potent anticancer activity against HeLa, Caco-2, and Hep3B cell lines. najah.edu |

Lead Optimization and Compound Library Generation

Lead optimization is a critical phase in drug discovery where a promising lead compound is systematically refined to enhance its desired properties, such as efficacy, safety, and pharmacokinetics. arxiv.org This is often achieved by generating a compound library—a collection of structurally related analogues—to thoroughly explore the structure-activity relationships (SAR). documentsdelivered.com

The development of P2X receptor antagonists from the 1,3-benzodioxole scaffold provides a clear example of this process. Starting with the 1,3-benzodioxole-5-carboxylic acid lead structure, a focused library of 17 new compounds was synthesized. nih.gov By testing these analogues, researchers were able to identify key structural features required for potency and selectivity. This lead optimization effort culminated in the discovery of two highly potent antagonists:

9o (N-((2-bromo-4-isopropylphenyl)carbamothioyl)benzo[d] mdpi.comnih.govdioxole-5-carboxamide) , a selective antagonist for h-P2X4R with an IC₅₀ of 0.039 µM. nih.gov

9q (N-(quinolin-8-ylcarbamothioyl)benzo[d] mdpi.comnih.govdioxole-5-carboxamide) , a selective and potent antagonist for h-P2X7R with an IC₅₀ of 0.018 µM. nih.gov

This systematic approach of generating a library and evaluating its members allowed for the successful optimization of the initial lead. The process of creating and screening such libraries is fundamental to identifying candidates that are more likely to have favorable drug-like properties. lifechemicals.com The insights gained from the SAR encoded within these libraries can significantly accelerate the discovery of a clinical candidate. documentsdelivered.com

Table 3: Lead Optimization of a 1,3-Benzodioxole Scaffold for P2X Receptor Antagonism

| Compound | Target Receptor | Potency (IC₅₀ ± SEM) | Optimization Outcome |

|---|---|---|---|

| Lead Scaffold (1,3-benzodioxole-5-carboxylic acid based) | h-P2X4R / h-P2X7R | Varies across library | Initial library for SAR exploration. nih.gov |

| 9o | h-P2X4R | 0.039 ± 0.07 µM | Optimized, potent, and selective antagonist. nih.gov |

| 9q | h-P2X7R | 0.018 ± 0.06 µM | Optimized, potent, and selective antagonist. nih.gov |

Future Research Trajectories and Academic Applications

Elucidation of Undiscovered Mechanisms of Action

While the precise molecular interactions of 4,7-Dimethoxy-1,3-benzodioxole-5-carboxamide remain largely uncharacterized, research on analogous compounds suggests several plausible mechanisms that warrant investigation. The 1,3-benzodioxole (B145889) scaffold is present in numerous molecules with well-defined biological activities, offering promising avenues for exploration.

Future research should prioritize investigating whether this compound can modulate key cellular pathways implicated in disease. Based on studies of structurally similar molecules, potential mechanisms to explore include:

Enzyme Inhibition : A primary area of focus could be the compound's potential as an enzyme inhibitor. For instance, certain 1,3-benzodioxole derivatives have been identified as inhibitors of histone deacetylase (HDAC), an enzyme class linked to carcinogenesis. nih.gov Computational studies, such as molecular docking, have shown that benzodioxole structures can bind effectively to the HDAC-1 enzyme. nih.gov Furthermore, the presence of the carboxamide group in the target molecule is significant, as other benzodioxole carboxamides have been synthesized and evaluated for their ability to inhibit α-amylase, an enzyme relevant to carbohydrate metabolism. nih.gov

Modulation of Inflammatory Pathways : The anti-inflammatory potential of the benzodioxole core is another critical research avenue. A related compound, 4,7-dimethoxy-5-methyl-1,3-benzodioxole (B1263459), has been shown to suppress inflammation by inhibiting the nuclear translocation of NF-κB and inducing the expression of the antioxidant enzyme heme oxygenase-1 (HO-1). nih.gov Investigating whether this compound can similarly affect these inflammatory signaling cascades could reveal potent anti-inflammatory properties.

Receptor Agonism/Antagonism : The ability of benzodioxole derivatives to act as receptor agonists has also been documented. For example, a series of N-(benzo[d] nih.govnih.govdioxol-5-yl)-2-(one-benzylthio) acetamides were designed as agonists for the auxin receptor TIR1. frontiersin.orgresearchgate.net This suggests that this compound could be screened against various G-protein coupled receptors (GPCRs) or nuclear receptors to identify novel interactions.

Exploration of Novel Therapeutic Avenues for Disease Intervention

The potential mechanisms of action inherent in the 1,3-benzodioxole structure point toward several novel therapeutic applications for this compound. Building on preclinical findings for related compounds, future research could validate its efficacy in various disease models.

Key therapeutic areas to explore include:

Oncology : The 1,3-benzodioxole system is considered an important structural motif for antitumor activity. nih.gov Derivatives have been shown to inhibit cancer cell growth, and some have passed the National Cancer Institute's initial screening phase. nih.govresearchgate.net The potential for HDAC inhibition presents a direct application in cancer therapy, as aberrant HDAC expression is associated with carcinogenesis. nih.gov Additionally, research has shown that conjugating 1,3-benzodioxole derivatives with arsenical-based drugs can enhance anti-tumor efficiency by inhibiting the thioredoxin (Trx) system, which is often over-expressed in cancer cells. mdpi.com

Inflammatory Diseases : Given the established anti-inflammatory effects of compounds like dillapiole (B1196416) and 4,7-dimethoxy-5-methyl-1,3-benzodioxole, the target compound could be developed as a novel anti-inflammatory agent. nih.govnih.gov These related compounds serve as prototypes, indicating that the benzodioxole ring is a key pharmacophore for anti-phlogistic properties. nih.gov

Metabolic Disorders : The discovery of benzodioxole carboxamides as α-amylase inhibitors opens a therapeutic avenue for conditions related to carbohydrate metabolism, such as diabetes and obesity. nih.gov By potentially inhibiting this enzyme, this compound could help manage hyperglycemia.

Integration into Multi-Target Drug Discovery Paradigms

The diverse biological activities associated with the 1,3-benzodioxole scaffold make this compound an excellent candidate for multi-target drug discovery. This modern paradigm aims to develop single chemical entities that can modulate multiple biological targets simultaneously, which can be particularly effective for complex diseases like cancer or neurodegenerative disorders.

The demonstrated ability of various benzodioxole analogues to interact with a range of targets—including enzymes, inflammatory mediators, and cellular receptors—highlights the polypharmacological potential of this chemical class. For example, a single benzodioxole-based compound could theoretically exhibit concurrent anti-inflammatory and anti-proliferative effects by inhibiting both the NF-κB pathway and HDAC enzymes. This multi-pronged approach could lead to enhanced therapeutic efficacy and a lower likelihood of drug resistance.

| Analogue Class | Molecular Target/Pathway | Potential Therapeutic Area | Reference |

|---|---|---|---|

| 1,3-Benzodioxole Propargyl Ether Derivatives | Histone Deacetylase (HDAC-1) | Cancer | nih.gov |

| 4,7-Dimethoxy-5-methyl-1,3-benzodioxole | NF-κB and HO-1 Pathways | Inflammatory Diseases | nih.gov |

| Benzodioxole Carboxamide Derivatives | α-Amylase | Diabetes, Obesity | nih.gov |

| 1,3-Benzodioxole-Arsenical Conjugates | Thioredoxin (Trx) System | Cancer | mdpi.com |

| N-(benzo[d] nih.govnih.govdioxol-5-yl) Acetamides | Auxin Receptor TIR1 | Plant Growth Regulation | frontiersin.org |

Advanced Preclinical Research Methodologies

To fully realize the therapeutic potential of this compound, its future investigation must leverage advanced preclinical research methodologies. These techniques can accelerate the discovery process, provide deeper mechanistic insights, and offer a more comprehensive understanding of the compound's structure-activity relationship.

| Methodology | Application for this compound | Reference |

|---|---|---|

| In Silico Screening & Molecular Docking | Predicts binding affinity and interaction with various biological targets like HDACs. Helps prioritize experimental testing. | nih.gov |

| Pharmacophore Modeling | Used in computer-aided drug discovery to identify and design novel derivatives with enhanced activity based on the benzodioxole scaffold. | frontiersin.org |

| MicroED (Microcrystal Electron Diffraction) | Determines the precise 3D atomic structure of the compound, especially when growing crystals large enough for traditional X-ray crystallography is not possible. | nih.gov |

| Transcriptome Analysis | Reveals global changes in gene expression in cells treated with the compound, helping to identify affected pathways and off-target effects. | frontiersin.org |

| High-Throughput Screening (HTS) | Enables rapid screening of the compound against large libraries of enzymes, receptors, and cell lines to uncover novel activities. | researchgate.net |

The application of in silico methods, such as molecular docking and pharmacophore modeling, can guide the rational design of more potent and selective derivatives. nih.govfrontiersin.org For structural elucidation, advanced techniques like MicroED can be invaluable for characterizing small molecules that are challenging to crystallize. nih.gov Furthermore, systems biology approaches, including transcriptome analysis, can provide a holistic view of the compound's cellular impact, revealing both intended mechanisms and potential off-target effects. frontiersin.org These cutting-edge methodologies will be crucial in systematically exploring the compound's properties and advancing it through the preclinical discovery pipeline.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4,7-dimethoxy-1,3-benzodioxole-5-carboxamide, and how are intermediates characterized?

- Methodological Answer : The synthesis typically involves bromination and acetalization of precursor compounds. For example, bromination of 4,7-dimethoxy-1,3-benzodioxole-5-carbaldehyde derivatives may lead to decarboxylation under harsh conditions, necessitating protective strategies like acetylation (e.g., diacetate intermediates) to stabilize reactive sites. Key intermediates are characterized via -NMR (e.g., δ 6.8–7.2 ppm for aromatic protons), IR (C=O stretches at ~1650–1643 cm), and mass spectrometry (e.g., EI-MS m/z 292 [M] for related carboxamides) .

Q. Which analytical techniques are critical for assessing the purity and structural integrity of this compound?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254–280 nm) is recommended for purity assessment. Structural confirmation requires multimodal analysis:

- NMR : Aromatic protons in the benzodioxole ring (δ 6.5–7.5 ppm) and methoxy groups (δ 3.8–4.0 ppm).

- IR : Peaks at ~1250 cm (C-O-C stretching in dioxole) and ~1650 cm (amide C=O).

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion (e.g., [M+H] calculated for CHNO: 253.0589) .

Advanced Research Questions

Q. How can researchers reconcile contradictory pharmacological data for benzodioxole carboxamides in different studies?

- Methodological Answer : Discrepancies arise from structural analogs (e.g., methylenedioxy-U-47700 vs. antineoplastic derivatives like valemetostat). To address this:

- SAR Analysis : Compare substituents (e.g., methoxy vs. halogen groups) using computational docking (e.g., AutoDock Vina) to predict binding affinity to targets like opioid receptors or histone methyltransferases.

- In Vitro Assays : Use cell-based models (e.g., MTT assays for cytotoxicity, receptor-binding studies) to validate activity. For example, valemetostat’s IC in lymphoma cell lines is <100 nM, while opioid analogs require µ-opioid receptor binding assays .

Q. What strategies optimize the stability of this compound under experimental conditions?

- Methodological Answer : Stability challenges include hydrolytic degradation of the dioxole ring and oxidation of methoxy groups. Mitigation strategies:

- Storage : –20°C under inert gas (N) in amber vials.

- Buffered Solutions : Use pH 6–7 phosphate buffer to minimize hydrolysis.

- LC-MS Monitoring : Track degradation products (e.g., quinone derivatives via oxidative pathways) .

Q. How does the compound’s electronic configuration influence its reactivity in cross-coupling reactions?

- Methodological Answer : The electron-rich dioxole ring (due to methoxy substituents) directs electrophilic substitution to the 5-position. For Suzuki-Miyaura coupling:

- Pre-functionalize with a boronate ester at C-5.

- Use Pd(PPh) as a catalyst with KCO base in THF/HO (3:1) at 80°C.

- Monitor regioselectivity via -NMR (e.g., C-5 coupling confirmed by δ 120–130 ppm shifts) .

Q. What computational methods predict the compound’s interactions with biological targets (e.g., enzymes, receptors)?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate binding to EZH2 (a histone methyltransferase) using GROMACS, focusing on hydrogen bonds between the carboxamide and Arg685/Trp624 residues.

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electron donor/acceptor capacity.

- Pharmacophore Modeling : Align with known inhibitors (e.g., valemetostat) to identify critical moieties (e.g., methoxy groups for hydrophobic interactions) .

Data Contradiction Analysis

Q. Why do some studies report neuroactivity (e.g., opioid receptor binding) while others highlight anticancer properties?

- Methodological Answer : Structural nuances dictate target specificity. For example:

- Neuroactive Analogs : Methylenedioxy-U-47700 has a cyclohexylamine side chain, enabling µ-opioid receptor agonism (K ~10 nM) .

- Anticancer Derivatives : Valemetostat incorporates a pyridinylmethyl group, enabling EZH2/STAT3 dual inhibition (IC <50 nM). Cross-validate via competitive binding assays and transcriptomic profiling (RNA-seq) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.